4-(Chloromethyl)-2-nitrothiophene
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and predicting its behavior .Scientific Research Applications
1. Synthesis and Antiprotozoan Activity
4-(Chloromethyl)-2-nitrothiophene, through its reaction with various nitronate anions, can be used to synthesize new 5-nitrothiophenes with potential antiprotozoan properties. Some derivatives of these 5-nitrothiophenes have shown similar activities to reference compounds in in vitro studies, highlighting their therapeutic potential in antiprotozoan applications (Vanelle et al., 1994).
2. Chemical Synthesis of Functionalized Thiophenes
The compound plays a key role in the effective synthesis of highly functionalized 3-nitrothiophenes, useful in a variety of chemical applications. The process involves the reaction of simple, inexpensive, and readily available dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones (Rao & Vasantham, 2009).
3. Vicarious Nucleophilic Substitution Studies
This compound is used in research to understand the reactivity of nitroheteroarenes in vicarious nucleophilic substitution (VNS) reactions. Such studies contribute to a deeper understanding of the electrophilicity of nitroheteroarenes and their reactions with carbanions (Seeliger et al., 2008).
4. Role in Oxidative Nucleophilic Substitution
Research involving 4-alkyl-2-nitrothiophenes, which can be derived from this compound, has revealed insights into oxidative nucleophilic substitution of hydrogen (ONSH). This helps in understanding the synthetic processes and the effects of various alkyl groups in chemical reactions (Bianchi et al., 2007).
5. Investigation of Molecular Structure
Studies involving compounds like 2-chloro-3-nitrothiophene, closely related to this compound, contribute to the understanding of molecular structures and internal rotation mechanisms. This knowledge is crucial in fields like molecular engineering and design (Kovtun et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-2-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWWIHRRMAEXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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